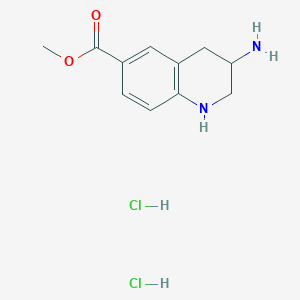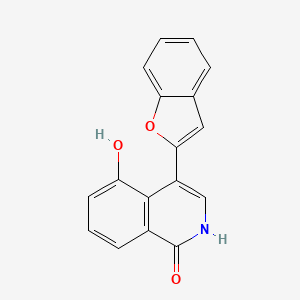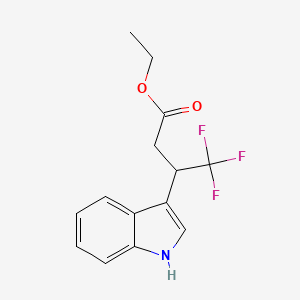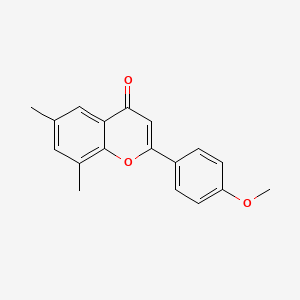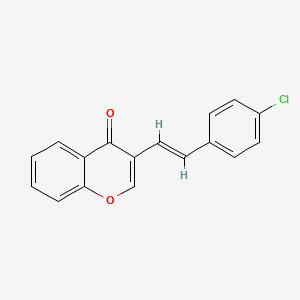
(E)-3-(4-Chlorostyryl)-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(4-Chlorostyryl)-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromones. Chromones are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a 4H-chromen-4-one core with a (4-chlorostyryl) substituent at the 3-position, which imparts unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-Chlorostyryl)-4H-chromen-4-one typically involves the condensation of 4-chlorobenzaldehyde with 4H-chromen-4-one under basic conditions. The reaction is often catalyzed by a base such as potassium carbonate in an organic solvent like ethanol. The reaction mixture is heated under reflux to facilitate the formation of the (E)-isomer.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-3-(4-Chlorostyryl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: The chlorostyryl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the chlorostyryl group under mild conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted chromones with various functional groups.
Wissenschaftliche Forschungsanwendungen
(E)-3-(4-Chlorostyryl)-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (E)-3-(4-Chlorostyryl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activities, inhibit cell proliferation, and induce apoptosis in cancer cells. It may also interact with signaling pathways involved in inflammation and oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (E)-4-Chlorostyryl-8-(tosyloxy)quinoline
- [(E)-4-Chlorostyryl]triethoxysilane
- 2-(E)-4-chlorostyryl-5-[(Z)-4-hydroxy-3-methoxybenzylidene]-3,5-dihydro-4H-imidazol-4-one
Uniqueness
(E)-3-(4-Chlorostyryl)-4H-chromen-4-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the 4H-chromen-4-one core and the (4-chlorostyryl) substituent allows for diverse chemical modifications and potential therapeutic applications.
Eigenschaften
Molekularformel |
C17H11ClO2 |
|---|---|
Molekulargewicht |
282.7 g/mol |
IUPAC-Name |
3-[(E)-2-(4-chlorophenyl)ethenyl]chromen-4-one |
InChI |
InChI=1S/C17H11ClO2/c18-14-9-6-12(7-10-14)5-8-13-11-20-16-4-2-1-3-15(16)17(13)19/h1-11H/b8-5+ |
InChI-Schlüssel |
UNOUPHDMTPEFFN-VMPITWQZSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)/C=C/C3=CC=C(C=C3)Cl |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)C=CC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Chloro-7-[di(prop-2-en-1-yl)amino]quinoline-8-carbonitrile](/img/structure/B11842927.png)


![Ethyl 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylate](/img/structure/B11842945.png)
![7-Bromo-2-ethyl-9-methoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11842959.png)

![(3S)-N-(2-Methylpropyl)-N-[(naphthalen-1-yl)methyl]pyrrolidin-3-amine](/img/structure/B11842976.png)
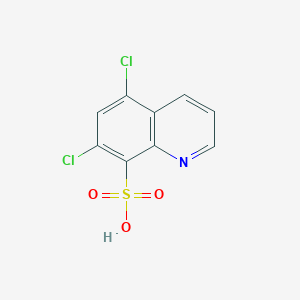
![Methanone, (4-fluorophenyl)[2-[(2S)-2-pyrrolidinyl]-4-thiazolyl]-](/img/structure/B11842985.png)
